molecular formula C15H9N3S B8328400 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-thiazole

2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-thiazole

Cat. No.: B8328400
M. Wt: 263.3 g/mol
InChI Key: XUAHYGIQJFRUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C15H9N3S and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9N3S

Molecular Weight

263.3 g/mol

IUPAC Name

3-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzonitrile

InChI

InChI=1S/C15H9N3S/c16-9-11-4-3-5-12(8-11)15-18-14(10-19-15)13-6-1-2-7-17-13/h1-8,10H

InChI Key

XUAHYGIQJFRUON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(3-iodophenyl)-4-(pyridin-2-yl)-1,3-thiazole (130 mg, 0.36 mmol), zinc cyanide (117 mg, 1.0 mmol) and Pd(PPh3)4 (10 mg, 0.009 mmol) in N,N-dimethylformamide (2 mL) was heated overnight at 80° C. The mixture was cooled and diluted with toluene (5 mL). The organic solution was washed with 2N NH40H (2×10 mL). The mixture was then extracted with ethyl acetate and the organic extract was washed with brine. The organic solution was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography afforded 28 mg (30%) of 2-(3-cyanophenyl)-4-(pyridin-2-yl)-1,3-thiazole: 1H-NMR (CDCl3), δ ppm: 8.65 (d, 1H), 8.38 (s, 1H), 8.25 (m, 2H), 8.15 (s, 1H), 7.85 (m, 1H), 7.72 (m, 1H), 7.6 (t, 1H), 7.28 (m, 1H). GC/EI-MS gave m/z 263 (M+)
Name
2-(3-iodophenyl)-4-(pyridin-2-yl)-1,3-thiazole
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
117 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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